REACTION_SMILES
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[CH2:15]([Cl:16])[Cl:17].[CH3:5][c:6]1[o:7][c:8]([CH3:14])[cH:9][c:10]1[C:11](=[O:12])[Cl:13].[CH:1]([CH3:2])([CH3:3])[OH:4]>>[CH:1]([CH3:2])([CH3:3])[O:4][C:11]([c:10]1[c:6]([CH3:5])[o:7][c:8]([CH3:14])[cH:9]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)Cl)c(C)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)OC(C)C)c(C)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |